molecular formula C9H9N3OS B1414493 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol CAS No. 1823494-64-9

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Cat. No. B1414493
CAS RN: 1823494-64-9
M. Wt: 207.25 g/mol
InChI Key: ULITUHHWDJLOML-UHFFFAOYSA-N
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Description

“2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol” is a chemical compound with the CAS Number 1823494-64-9 . It has a molecular formula of C9H9N3OS and a molecular weight of 207.26 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3OS/c10-9-11-6(5-8(13)12-9)4-7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Thymidylate Synthase Inhibition and Antitumor Activity

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol and its derivatives have been investigated as potential thymidylate synthase inhibitors, with implications for antitumor activity. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized, targeting thymidylate synthase as potential antitumor agents, although with varying degrees of efficacy (Gangjee, Qiu, & Kisliuk, 2004).

Synthesis and Biological Activity

This compound is a key element in the synthesis of various biological active compounds. For example, a high-yield synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, showcasing its versatility in creating bioactive compounds with diverse applications (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol have shown promising results as antimicrobial and anti-inflammatory agents. A study synthesized new thieno[2,3-d]pyrimidine derivatives and tested them for antimicrobial and anti-inflammatory properties, showing significant activity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antifolate Inhibitors and Selectivity for Folate Receptors

The compound has been part of the synthesis of antifolate inhibitors with selectivity for high-affinity folate receptors. A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized, showing potent growth inhibition of tumor cells expressing folate receptors (Deng et al., 2009).

Antimicrobial Activity

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol derivatives have been evaluated for their antimicrobial properties. For instance, novel 2-amino-6-aryl-4-(2-thienyl)pyrimidines showed better activity against gram-positive organisms compared to reference drugs (Chandrasekaran & Nagarajan, 2005).

Combinatorial Library Synthesis

The compound also finds application in the synthesis of combinatorial libraries, aiding in the discovery of new compounds with potential therapeutic uses. A study demonstrated the synthesis of a library of thieno[2,3-d]pyrimidin-2-ylmethanamines using a parallel solution-phase synthesis (Bogolubsky et al., 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

While specific future directions for “2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol” are not available, the compound’s potential in research and development is evident. It could be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-amino-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-9-11-6(5-8(13)12-9)4-7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULITUHHWDJLOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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